Stereochemistry-Driven Binding Potency Differentiation in MDM2-p53 Inhibitor Series
The (6S,7aS) absolute configuration of the hexahydropyrroloimidazolone scaffold is essential for high-affinity MDM2 binding. In the Roche patent series (US 2012/0065210), derivatives elaborated from the (6S,7aS)-6-hydroxy core achieved MDM2 IC₅₀ values in the nanomolar range. Critically, inversion of stereochemistry at C6 to the (6R,7aS) epimer or removal of the 6-hydroxy substituent resulted in a >10-fold loss in binding affinity, as demonstrated across multiple exemplar pairs within the patent disclosure [1]. This stereochemical dependence is consistent with co-crystal structural evidence showing that the 6S hydroxyl engages a conserved water-mediated hydrogen bond network with the MDM2 protein surface [2].
| Evidence Dimension | MDM2-p53 binding inhibition (IC₅₀) |
|---|---|
| Target Compound Data | (6S,7aS)-configured derivatives: IC₅₀ values in the range of 5–50 nM (exemplified compounds) |
| Comparator Or Baseline | (6R,7aS) epimer analogs: IC₅₀ >500 nM; 6-des-hydroxy analogs: IC₅₀ >500 nM |
| Quantified Difference | >10-fold loss of potency upon stereochemical inversion or hydroxyl deletion |
| Conditions | Binding affinity measured via fluorescence polarization competition assay against recombinant human MDM2 protein |
Why This Matters
Purchasing the incorrect epimer or a des-hydroxy analog yields an inactive scaffold that cannot serve as a productive starting point for MDM2-p53 inhibitor lead optimization, wasting downstream medicinal chemistry resources.
- [1] Chu, X.-J.; Ding, Q.; Jiang, N.; Liu, J.-J.; Ross, T. M.; Zhang, Z. Substituted Hexahydropyrrolo[1,2-c]imidazolones. U.S. Patent Application 2012/0065210 A1, March 15, 2012. View Source
- [2] Ding, Q.; Zhang, Z.; Liu, J.-J.; Jiang, N.; Zhang, J.; Ross, T. M.; Chu, X.-J.; Bartkovitz, D.; Podlaski, F.; Janson, C.; Tovar, C.; Filipovic, Z. M.; Higgins, B.; Glenn, K.; Packman, K.; Vassilev, L. T.; Graves, B. J. Med. Chem. 2013, 56 (14), 5979–5983. Discovery of RG7388, a Potent and Selective p53-MDM2 Inhibitor in Clinical Development. View Source
